molecular formula C24H18Cl2N2O3S B12149005 methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12149005
M. Wt: 485.4 g/mol
InChI Key: JUUMWLVNGDSKAG-JOESBUEISA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular framework consists of a bicyclic thiazolo[3,2-a]pyrimidine system fused with a thiazole ring at positions 3 and 2 of the pyrimidine moiety. Key structural features include:

  • Core System : The thiazolo[3,2-a]pyrimidine scaffold adopts a planar configuration, with the thiazole ring (S1/C1/C2/N1/C7) fused to the pyrimidine ring (N1/C3/C4/C5/C6/C7).
  • Substituents :
    • A 2,4-dichlorobenzylidene group at position 2, with an (E)-configuration confirmed by crystallographic data.
    • A (E)-2-phenylethenyl group at position 5, contributing extended π-conjugation.
    • A methyl ester at position 6 and a methyl group at position 7.

Stereochemical Details :

  • The (E)-configuration of the 2,4-dichlorobenzylidene moiety arises from the trans arrangement of the chlorinated aryl group relative to the thiazole sulfur.
  • The (E)-styryl group at position 5 adopts a planar, conjugated geometry, stabilized by intramolecular C–H···π interactions between the styryl phenyl ring and the pyrimidine core.

Bond Lengths and Angles :

  • The C2=N1 bond in the thiazole ring measures 1.28 Å, characteristic of double-bond character.
  • The pyrimidine ring exhibits slight puckering, with deviations of 0.15–0.25 Å from planarity at C5 and N2, consistent with twist-boat conformations observed in analogous structures.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18Cl2N2O3S/c1-14-21(23(30)31-2)19(11-8-15-6-4-3-5-7-15)28-22(29)20(32-24(28)27-14)12-16-9-10-17(25)13-18(16)26/h3-13,19H,1-2H3/b11-8+,20-12+

InChI Key

JUUMWLVNGDSKAG-JOESBUEISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 2,4-dichlorobenzaldehyde with a suitable thiazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Table 1: Documented Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products ObservedYield Optimization Notes
Ester Hydrolysis NaOH (aq.), ethanol, 80°CCarboxylic acid derivativeHigher yields at reflux (24 hrs)
Nucleophilic Substitution NH3/MeOH, 60°CAmide formation at C6 positionCatalytic KI improves reaction rate
Oxidation of Alkenes KMnO4/H2SO4, 0°CDihydroxylated intermediatesOver-oxidation observed >10°C
Photochemical Cyclization UV light (254 nm), benzene solventFused polycyclic thiazole derivativesReaction time critical (3–5 hrs)

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via base-catalyzed nucleophilic acyl substitution, yielding a carboxylate intermediate that protonates to the carboxylic acid.

  • Dichlorobenzylidene Reactivity : The electron-deficient aromatic ring directs electrophilic attacks to meta positions, though steric hindrance from chlorine atoms limits substitution efficiency .

  • Thiazolo-Pyrimidine Core Stability : The fused ring system resists ring-opening under mild acidic conditions but degrades in concentrated H2SO4 at elevated temperatures .

Table 2: Substituent Effects on Reaction Outcomes

Substituent PositionModificationImpact on Hydrolysis Rate (vs. Parent Compound)
C2 (Dichlorophenyl)Electron-withdrawing groups↑ Reactivity by 1.7× (polarizes ester carbonyl)
C5 (Phenylethenyl)Extended conjugation↓ Hydrolysis due to steric shielding
C7 (Methyl)Electron-donating groupStabilizes thiazole ring against oxidation

Underexplored Reaction Pathways

  • Cross-Coupling Reactions : Potential for Suzuki-Miyaura coupling at the dichlorophenyl group using Pd catalysts (unreported in literature).

  • Biocatalytic Modifications : Esterase-mediated hydrolysis could offer enantioselective pathways, though no studies confirm this .

Scientific Research Applications

Research indicates that compounds similar to methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that thiazolo-pyrimidine derivatives possess significant antimicrobial properties. For instance:

  • A study reported a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.

Anticancer Properties

The compound has demonstrated promising anticancer activity:

  • In vitro assays revealed that it induces apoptosis in HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism involves upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

Compounds in this class have been noted for their ability to modulate inflammatory responses:

  • Research suggests that these compounds may inhibit key enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antidiabetic Activity

Preliminary studies indicate potential antidiabetic properties:

  • The compound may influence glucose metabolism and insulin sensitivity through various mechanisms.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound exhibited notable antimicrobial activity against various bacterial strains. The results indicated its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

Further investigations into the anticancer properties revealed that this compound significantly reduced cell viability in cancer cell lines while promoting apoptosis through specific molecular pathways.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound Name Benzylidene Substituent Position 5 Substituent Position 6 Substituent Key Functional Groups
Target Compound 2,4-Dichloro (E)-2-Phenylethenyl Methyl carboxylate Cl, COOCH₃, C=C
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-... 2,4-Dimethoxy (E)-2-Phenylethenyl Ethyl carboxylate OCH₃, COOCH₂CH₃, C=C
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-(3-phenylprop-2-enylidene)-... 3-Phenylpropenylidene 4-Methylphenyl Ethyl carboxylate CH₃, COOCH₂CH₃, C=C
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-... 2-Fluoro-4-methoxy 4-Methoxyphenyl Methyl carboxylate F, OCH₃, COOCH₃

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2,4-dichloro substituent increases lipophilicity and may reduce hydrogen-bonding capacity compared to methoxy or methyl groups .
  • Steric effects : Bulky substituents (e.g., 3-phenylpropenylidene ) induce greater puckering in the thiazolopyrimidine core, altering dihedral angles with aromatic rings.

Comparison with Analogues :

  • Yield : Similar reactions yield 68–78% for methoxy- or methyl-substituted derivatives . Chlorinated analogues may require longer reaction times due to reduced aldehyde reactivity.
  • Crystallization: Ethyl acetate/ethanol (3:2) is commonly used for recrystallization .

Crystallographic and Conformational Analysis

Property Target Compound (Predicted) Ethyl 2,4,6-Trimethoxy Derivative Ethyl 2-Acetoxybenzylidene Derivative
Crystal System Monoclinic (predicted) Monoclinic (P21/n) Monoclinic
Dihedral Angle ~80° (estimated) 80.94° 78.5°
Hydrogen Bonding C–H···O (weak) C–H···O chains along c-axis C–H···O and C–H···S interactions
Puckering (Δ, Å) ~0.22 (flattened boat) 0.224 Å (flattened boat) 0.198 Å (envelope conformation)

Notable Features:

  • Puckering : The thiazolopyrimidine core adopts a flattened boat conformation in all analogues, with deviations of 0.198–0.224 Å from planarity .
  • Intermolecular Interactions : Methoxy and acetoxy substituents enhance hydrogen-bonding networks compared to chloro groups .

Spectral Data Comparison

Technique Target Compound (Predicted) (2Z)-2-(4-Cyanobenzylidene) Derivative 2,4-Dimethoxy Derivative
IR (C=O stretch) ~1700 cm⁻¹ 1719 cm⁻¹ 1715 cm⁻¹
¹H NMR (Aromatic) δ 7.2–8.1 (dichlorophenyl protons) δ 7.41 (d, 2H, ArH) δ 6.6–7.4 (dimethoxyphenyl protons)
¹³C NMR (COOCH₃) ~167 ppm 165.68 ppm (CN) 165.34 ppm (COOCH₂CH₃)

Insights :

  • Electron-withdrawing groups : The 2,4-dichloro substituent deshields adjacent protons, shifting aromatic signals upfield compared to methoxy analogues .
  • Ester carbonyls : Appear at ~165–170 ppm in ¹³C NMR across derivatives .

Biological Activity

Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities that merit investigation. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure with various substituents that may influence its biological activity. Its molecular formula is C24H18Cl2N2O3SC_{24}H_{18}Cl_2N_2O_3S with a molecular weight of approximately 485.39 g/mol . The presence of dichlorobenzylidene and phenylethenyl groups suggests possible interactions with biological targets.

Anticancer Activity

Research has indicated that similar thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineMechanism of ActionObserved Effects
6fA549Apoptosis inductionSignificant growth inhibition
6gC6DNA synthesis inhibitionIncreased caspase-3 activation

Antioxidant Properties

Compounds within the same chemical class have also been evaluated for antioxidant activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases. In vitro assays have shown promising results for thiazolo-pyrimidine derivatives in scavenging free radicals and reducing oxidative damage .

Table 2: Antioxidant Activity Overview

CompoundAssay TypeIC50 (µM)Remarks
5dDPPH Scavenging25Effective antioxidant
5mABTS Assay30Comparable to standard antioxidants

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been highlighted in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory conditions .

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a thiazolo-pyrimidine derivative in a rat model of induced inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes like COX-2 and LOX involved in inflammation.
  • Induction of Apoptosis : The ability to activate apoptotic pathways through caspase activation has been documented in related thiazolo derivatives.
  • Antioxidant Mechanisms : The compound may enhance the expression of endogenous antioxidant enzymes or directly scavenge reactive oxygen species.

Q & A

What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

(Basic)
Methodological Answer:
The compound’s structure can be validated using single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and stereochemistry. For example, triclinic (P1) and monoclinic (P21/n) crystal systems have been reported for analogous thiazolopyrimidine derivatives, with mean C–C bond deviations of 0.003–0.004 Å and R factors ≤ 0.058 . NMR spectroscopy (¹H/¹³C) is critical for confirming regioselectivity, particularly for the (E)-stilbene moiety and benzylidene substituents. IR spectroscopy can identify carbonyl (C=O) and conjugated C=C stretching frequencies (~1650–1750 cm⁻¹). Cross-validation with DFT calculations (e.g., Gaussian) ensures agreement between experimental and theoretical geometries .

How can researchers optimize the synthesis of this compound to improve regioselectivity and yield?

(Basic)
Methodological Answer:
Regioselectivity in thiazolopyrimidine synthesis is influenced by:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) promote intramolecular cyclocondensation .
  • Reaction temperature : Controlled heating (80–100°C) minimizes side reactions like isomerization of the (E)-stilbene group .
    For analogs, yields of 65–85% have been achieved using stepwise protocols: (1) Knoevenagel condensation to form the benzylidene moiety, (2) cyclization with thiourea derivatives, and (3) esterification .

What strategies are effective in resolving contradictions between experimental crystallographic data and computational conformational analyses?

(Advanced)
Methodological Answer:
Discrepancies often arise from crystal packing effects (e.g., intermolecular hydrogen bonds or π-π interactions) that distort gas-phase DFT predictions. To resolve this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, C–Cl···π) observed in SC-XRD .
  • Use solvent-phase DFT (e.g., PCM model) to simulate the crystalline environment.
  • Compare torsional angles (e.g., dihedral angles of the dichlorobenzylidene group) between SC-XRD and DFT-optimized structures. A deviation >5° may indicate packing-induced strain .

How do electronic effects of substituents (e.g., Cl, OMe) on the benzylidene group influence reactivity and biological activity?

(Advanced)
Methodological Answer:

  • Electron-withdrawing groups (Cl) : Increase electrophilicity of the benzylidene moiety, enhancing reactivity in Michael additions or nucleophilic substitutions. For example, 2,4-dichloro substitution stabilizes the conjugated system, as evidenced by red-shifted UV-Vis absorption (λmax ~350 nm) .
  • Electron-donating groups (OMe) : Reduce electrophilicity but improve solubility, which is critical for in vitro bioactivity assays. Substituent effects can be quantified via Hammett σ constants or frontier molecular orbital (FMO) analysis .

What are the key challenges in characterizing the stereochemical purity of the (E)-stilbene moiety?

(Basic)
Methodological Answer:

  • NOESY NMR : Detect spatial proximity between protons on the stilbene double bond and adjacent groups (e.g., phenyl rings) to confirm (E)-configuration.
  • Polarimetry : Monitor optical activity if chiral centers are present.
  • HPLC with chiral columns : Resolve (E)/(Z) isomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases. For analogs, retention time differences of 2–4 minutes have been reported .

How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

(Advanced)
Methodological Answer:

  • pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group to carboxylic acid).
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. For thiazolopyrimidines, decomposition typically occurs at 200–250°C .
  • Light exposure : UV-Vis spectroscopy tracks photo-isomerization of the (E)-stilbene group .

What computational methods are suitable for predicting the compound’s electronic properties and potential bioactivity?

(Advanced)
Methodological Answer:

  • Molecular docking : Screen against biological targets (e.g., kinases, tubulin) using AutoDock Vina. Analogous compounds show binding affinities (ΔG) of −8 to −10 kcal/mol .
  • QSAR modeling : Correlate substituent effects (Cl, OMe) with bioactivity using descriptors like logP, polar surface area, and HOMO-LUMO gaps.
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

How can researchers address low solubility in aqueous media for in vitro assays?

(Basic)
Methodological Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • Pro-drug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxylate position.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

What analytical techniques are recommended for detecting trace impurities in synthesized batches?

(Basic)
Methodological Answer:

  • HPLC-MS : Identify impurities at 0.1% levels using C18 columns (e.g., Agilent Zorbax) with acetonitrile/water gradients.
  • ¹H NMR with relaxation reagents : Detect low-abundance isomers or byproducts (e.g., Cr(acac)₃ to reduce T1 relaxation times).
  • Elemental analysis : Verify purity (>98%) by comparing experimental vs. theoretical C/H/N/S percentages .

How can the compound’s solid-state photophysical properties be tailored for material science applications?

(Advanced)
Methodological Answer:

  • Crystal engineering : Modify substituents (e.g., replace Cl with Br) to alter π-π stacking distances, as seen in analogs with unit cell volumes of 2060 ų .
  • DFT/TD-DFT : Predict absorption/emission spectra. For example, introducing electron-donating groups red-shifts fluorescence by 20–30 nm .
  • Thin-film characterization : Use AFM and XRD to assess morphology and crystallinity in optoelectronic devices .

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